Cas no 1430748-36-9 (1-(3-chloro-4-fluorophenyl)prop-2-en-1-ol)

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-ol is a chiral secondary alcohol featuring a chloro-fluorophenyl substituent and an allylic hydroxyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents enhances its reactivity and selectivity in cross-coupling reactions, while the allylic alcohol moiety allows for further functionalization, such as oxidation or nucleophilic addition. Its well-defined structure makes it valuable for asymmetric synthesis and catalyst development. The compound is typically handled under inert conditions due to its sensitivity to oxidation and moisture.
1-(3-chloro-4-fluorophenyl)prop-2-en-1-ol structure
1430748-36-9 structure
Product Name:1-(3-chloro-4-fluorophenyl)prop-2-en-1-ol
CAS No:1430748-36-9
MF:C9H8ClFO
MW:186.610625267029
CID:6022562
PubChem ID:81154461
Update Time:2025-05-21

1-(3-chloro-4-fluorophenyl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-α-ethenyl-4-fluorobenzenemethanol
    • 1-(3-chloro-4-fluorophenyl)prop-2-en-1-ol
    • AKOS019725456
    • 1430748-36-9
    • EN300-1230257
    • Inchi: 1S/C9H8ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h2-5,9,12H,1H2
    • InChI Key: DYTGTOLAEQOOPJ-UHFFFAOYSA-N
    • SMILES: C1(C(C=C)O)=CC=C(F)C(Cl)=C1

Computed Properties

  • Exact Mass: 186.0247707g/mol
  • Monoisotopic Mass: 186.0247707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.258±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 257.0±35.0 °C(Predicted)
  • pka: 12.90±0.20(Predicted)

1-(3-chloro-4-fluorophenyl)prop-2-en-1-ol Pricemore >>

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Additional information on 1-(3-chloro-4-fluorophenyl)prop-2-en-1-ol

Compound CAS No 1430748-36-9: 1-(3-Chloro-4-Fluorophenyl)Prop-2-en-1-ol

The compound with CAS No 1430748-36-9, commonly referred to as 1-(3-chloro-4-fluorophenyl)prop-2-en-1-ol, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a chlorinated and fluorinated aromatic ring with a propenol group, making it a valuable building block for various applications.

Recent studies have highlighted the potential of 1-(3-chloro-4-fluorophenyl)prop-2-en-1-ol in drug discovery, particularly in the development of bioactive compounds targeting specific molecular pathways. Its aromatic ring, substituted with chlorine and fluorine atoms, contributes to its stability and reactivity, while the propenol group provides opportunities for further functionalization. Researchers have explored its role as an intermediate in the synthesis of complex molecules, including those with potential therapeutic applications.

The synthesis of 1-(3-chloro-4-fluorophenyl)prop-2-en-1-ol involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. This is followed by a series of reactions, including oxidation and alkylation steps, to introduce the propenol group. The optimization of these steps has been a focus of recent research, with studies aiming to improve yield and purity while minimizing environmental impact.

In terms of applications, 1-(3-chloro-4-fluorophenyl)prop-2-en-1-one has shown promise in the development of agrochemicals and specialty chemicals. Its ability to act as a precursor for more complex structures makes it a valuable commodity in the chemical industry. Additionally, its unique electronic properties have led to investigations into its use in advanced materials, such as organic semiconductors and optoelectronic devices.

From an environmental perspective, understanding the fate and behavior of 1-(3-chloro-)phenylpropenol in various ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on its degradation pathways under different conditions, including biotic and abiotic transformations. These findings are essential for developing strategies to mitigate any adverse effects associated with its use.

In conclusion, CAS No 1430748) represents a significant advancement in organic chemistry, offering a wide range of possibilities for both academic research and industrial applications. As researchers continue to explore its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations across multiple disciplines.

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